N-(4-aminophenyl)propanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

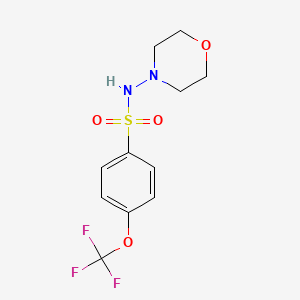

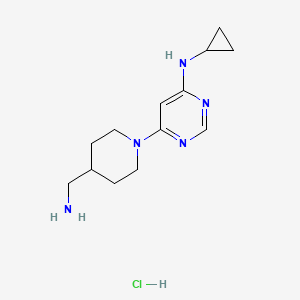

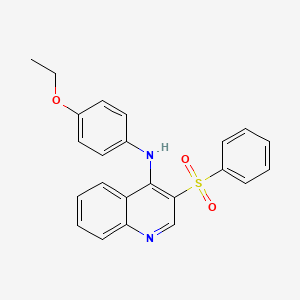

“N-(4-aminophenyl)propanamide hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.66 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “N-(4-aminophenyl)propanamide hydrochloride” is represented by the formula C9H13ClN2O . The compound is a sodium channel blocker .Physical And Chemical Properties Analysis

“N-(4-aminophenyl)propanamide hydrochloride” has a molecular weight of 200.66 . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

Immunomodulatory Potential

- N-aryl-3-(indol-3-yl)propanamides, which are structurally related to N-(4-aminophenyl)propanamide, have been found to exhibit significant immunosuppressive activities. This includes inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity in mice (Giraud et al., 2010).

Neuropharmacological Applications

- Compounds structurally similar to N-(4-aminophenyl)propanamide, specifically 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives, have been explored as human TRPV1 antagonists. These compounds showed promise in antagonizing hTRPV1 activation by various stimuli, indicating potential applications in neuropharmacology (Kim et al., 2018).

Anticonvulsant Properties

- Research on N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to N-(4-aminophenyl)propanamide, showed potential as anticonvulsants. These compounds demonstrated effectiveness in mouse models against seizures, suggesting their utility in treating epilepsy (Idris et al., 2011).

Antimalarial Activity

- Aminoacetamide derivatives, including those structurally related to N-(4-aminophenyl)propanamide, have been investigated as antimalarial agents. One specific compound showed significant activity against the intraerythrocytic stages of Plasmodium falciparum, indicating its potential as a new lead for malaria treatment (Norcross et al., 2019).

Analgesic Applications

- N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, structurally related to N-(4-aminophenyl)propanamide, have been identified as potent TRPV1 antagonists with analgesic activity in rat neuropathic pain models. This highlights their potential in pain management (Kim et al., 2012).

Cancer Research

- In the context of cancer research, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, a compound related to N-(4-aminophenyl)propanamide, has been studied for its properties in treating prostate cancer. Quantum chemical studies have provided insights into its interaction with androgen receptors, which is crucial for understanding its mechanism of action in prostate cancer treatment (Otuokere & Amaku, 2015).

Environmental Applications

- The degradation kinetics of organic compounds in soils, including those similar to N-(4-aminophenyl)propanamide, have been studied to understand the environmental fate of such chemicals. This research is vital for assessing the environmental impact and safety of these compounds (Nicholls et al., 2000).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-2-9(12)11-8-5-3-7(10)4-6-8;/h3-6H,2,10H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVGWBAIDDHUSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)propanamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378717.png)

![6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2378722.png)

![(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2378723.png)

![N-(4-chloro-2-fluorophenyl)-2-[1-[(4-methylpiperidin-1-yl)carbonyl]-3,4-dihydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B2378731.png)

![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)